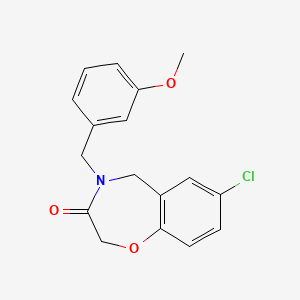

![molecular formula C6H8BrNO B2884434 N-[(5-bromo-2-furyl)methyl]-N-methylamine CAS No. 889943-39-9](/img/structure/B2884434.png)

N-[(5-bromo-2-furyl)methyl]-N-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

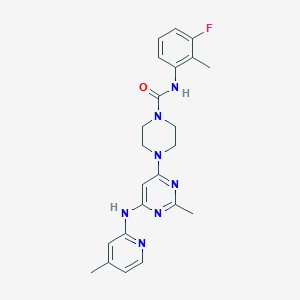

“N-[(5-bromo-2-furyl)methyl]-N-methylamine” is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-[(5-bromo-2-furyl)methyl]-N-methylamine” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) which is substituted at the 5-position with a bromine atom and at the 2-position with a methylamine group .Physical And Chemical Properties Analysis

“N-[(5-bromo-2-furyl)methyl]-N-methylamine” is a liquid at room temperature . It has a predicted melting point of 26.19°C and a predicted boiling point of approximately 195.4°C at 760 mmHg . The density is predicted to be approximately 1.5 g/mL, and the refractive index is predicted to be 1.52 (n 20D) .Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Polymethylene Tetraamines

Research has shown that the antimuscarinic potency of polymethylene tetraamines, related to compounds with furyl substituents, depends significantly on the nature of the substituent on both inner and outer nitrogens and the carbon chain length separating these nitrogens. Substituents like the 2-furyl or 5-methyl-2-furyl nucleus have demonstrated enhanced potency toward cardiac M-2 muscarinic receptors, indicating potential applications in developing more effective antimuscarinic agents (Melchiorre et al., 1989).

Photochemical Synthesis of Benzopyronospiropyrans

Another application involves the photochemical synthesis of benzopyronospiropyrans from 2-furyl-3cycloalkenyloxybenzopyrones, highlighting the impact of a methyl group on the furyl ring on product formation. This process is significant for producing materials used in digital storage technology, demonstrating the versatility of furyl compounds in material science (Gupta et al., 2007).

Monoamine Oxidase Inhibitors

The furyl derivative U-1424, a selective monoamine oxidase (MAO) inhibitor, has been studied for changes in its selectivity during long-term treatment. Such research provides insights into the development of safer and more effective MAO inhibitors for treating various neurological and psychiatric disorders (Ekstedt et al., 1979).

Palladium-Catalyzed Direct Arylation

Furyl compounds have also been used in palladium-catalyzed direct arylation processes to synthesize RNA and DNA fluorescent probes. This highlights the importance of furyl derivatives in biochemistry and molecular biology for labeling and studying nucleic acids (Liang et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-bromofuran-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANYLEFIVQMQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)